2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid 2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13644817
InChI: InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4)
SMILES: CS(=O)(=O)O.C1C(=CC#N)CN1
Molecular Formula: C6H10N2O3S
Molecular Weight: 190.22 g/mol

2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid

CAS No.:

Cat. No.: VC13644817

Molecular Formula: C6H10N2O3S

Molecular Weight: 190.22 g/mol

* For research use only. Not for human or veterinary use.

2-(azetidin-3-ylidene)acetonitrile,methanesulfonicacid -

Specification

Molecular Formula C6H10N2O3S
Molecular Weight 190.22 g/mol
IUPAC Name 2-(azetidin-3-ylidene)acetonitrile;methanesulfonic acid
Standard InChI InChI=1S/C5H6N2.CH4O3S/c6-2-1-5-3-7-4-5;1-5(2,3)4/h1,7H,3-4H2;1H3,(H,2,3,4)
Standard InChI Key MVQKKVBJZJLIHU-UHFFFAOYSA-N
SMILES CS(=O)(=O)O.C1C(=CC#N)CN1
Canonical SMILES CS(=O)(=O)O.C1C(=CC#N)CN1

Introduction

Chemical Identification and Structural Properties

Molecular Characteristics

  • Molecular Formula: C₇H₁₀N₂O₃S (including methanesulfonic acid counterion) .

  • Molecular Weight: 186.23 g/mol .

  • Appearance: White to off-white crystalline solid .

  • Storage Conditions: Stable under inert gas (nitrogen/argon) at 2–8°C .

Table 1: Key Structural and Physical Properties

PropertyValue/DescriptionSource
Boiling PointNot available (decomposes before boiling)
Density~1.06 g/cm³ (predicted)
SolubilitySlightly soluble in DMSO, methanol
pKa~1.55 (predicted for acidic protons)

The azetidine ring’s strain and the electron-withdrawing cyano group contribute to its reactivity, enabling participation in cycloaddition and nucleophilic substitution reactions .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step process:

  • Azetidine Functionalization: Azetidin-3-ol is reacted with methanesulfonyl chloride in a biphasic system (e.g., THF/water) to form the sulfonated intermediate .

  • Cyano Group Introduction: The intermediate undergoes Knoevenagel condensation with acetonitrile derivatives under basic conditions .

Critical Reaction Conditions:

  • Solvents: Tetrahydrofuran (THF), dichloromethane .

  • Catalysts: Yttrium triflate or Lewis acids for cycloaddition steps .

  • Temperature: 20–50°C to avoid decomposition .

Table 2: Representative Synthesis Steps

StepReactionReagents/ConditionsYield
1Sulfonation of azetidin-3-olMethanesulfonyl chloride, THF/H₂O75–85%
2Condensation with acetonitrileNaHCO₃, reflux60–70%

Applications in Pharmaceutical Development

Role in JAK Inhibitor Synthesis

The compound serves as a key intermediate in the production of Baricitinib (Olumiant®), a JAK1/JAK2 inhibitor approved for rheumatoid arthritis and COVID-19 treatment . Its azetidine core facilitates selective binding to the kinase ATP pocket, while the cyano group enhances metabolic stability .

Table 3: Clinical Relevance of Derivatives

DerivativeTarget IndicationMechanism of Action
BaricitinibRheumatoid arthritisJAK1/JAK2 inhibition
Tofacitinib analogsAutoimmune disordersJAK3/STAT pathway modulation

Preclinical Research

Recent studies highlight its utility in cancer therapy, where azetidine derivatives exhibit antiproliferative activity by disrupting cell cycle progression .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 3.40 (s, CH₃SO₃H), 2.59 (m, azetidine protons) .

  • LCMS: Retention time ~0.94 minutes (C18 column, acetonitrile/water) .

Quality Control

  • Purity: ≥99% (HPLC) .

  • Impurities: ≤0.5% residual solvents (e.g., THF) .

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